molecular formula C13H19NO2 B8563673 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8563673
M. Wt: 221.29 g/mol
InChI Key: LZKVGJJZJQGYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

6,7-dimethoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H19NO2/c1-13(2)8-14-7-9-5-11(15-3)12(16-4)6-10(9)13/h5-6,14H,7-8H2,1-4H3

InChI Key

LZKVGJJZJQGYSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC2=CC(=C(C=C21)OC)OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A conventional alkylation reaction was carried out using a dimethylformamide solution (10 ml) of 1.77 g of 2-(3,4-dimethoxyphenyl)acetonitrile, 1.00 g of sodium hydride and 4.26 g of methyl iodide to give 1.78 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile. A conventional catalytic hydrogenation reaction was carried out using an ethanolic solution (30 ml) of 1.75 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile, 3.0 ml of an aqueous 28% ammonia solution and 4.3 g of Raney nickel to give 1.59 g of 2-(3,4-dimethoxyphenyl)-2-methylpropylamine. Then, a conventional cyclization reaction was carried out using a formic acid solution (8 ml) of 1.58 g of 2-(3,4-dimethoxyphenyl)-2-methylpropylamine and 0.252 g of paraformaldehyde to give 1.34 g of 6,7-dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline as a pale yellow oily substance. A conventional alkylation reaction was carried out using a solution (10 ml) of 1.77 g of 2-(3,4-dimethoxyphenyl)acetonitrile in dimethylformamide, 1.00 g of sodium hydride and 4.26 g of methyl iodide to give 1.78 g of 2-(3,4-dimethoxyphenyl)-2-methylpropionitrile.
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